1,5-Dimethyl-2,3-di(propan-2-yl)benzene
Description
1,5-Dimethyl-2,3-di(propan-2-yl)benzene is a polysubstituted aromatic hydrocarbon featuring a benzene ring with methyl groups at positions 1 and 5 and isopropyl (propan-2-yl) groups at positions 2 and 2. This compound’s structure imposes significant steric hindrance due to the bulky isopropyl substituents, which influence its physicochemical properties, including solubility, boiling point, and reactivity. For example, alkyl-substituted benzenes like 4-isopropylphenol (identified in ozonation byproducts ) and branched derivatives such as tetradecyl-substituted benzodiazepines highlight the role of substituent size and electronic effects in determining molecular interactions and applications.
Properties
CAS No. |
58502-87-7 |
|---|---|
Molecular Formula |
C14H22 |
Molecular Weight |
190.32 g/mol |
IUPAC Name |
1,5-dimethyl-2,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C14H22/c1-9(2)13-8-11(5)7-12(6)14(13)10(3)4/h7-10H,1-6H3 |
InChI Key |
GGGLVNFCGPHCDH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)C)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-2,3-di(propan-2-yl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
Industrial production of this compound may involve similar Friedel-Crafts alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-2,3-di(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids.
Reduction: Catalytic hydrogenation can reduce the aromatic ring to form cyclohexane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1,5-Dimethyl-2,3-di(propan-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-2,3-di(propan-2-yl)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as a nucleophile, where the electron-rich benzene ring attacks electrophiles, forming a sigma complex. The stability of the intermediate and the reformation of the aromatic system are key steps in these reactions .
Comparison with Similar Compounds
Boiling Points and Volatility
Alkyl-substituted benzenes generally exhibit higher boiling points compared to unsubstituted benzene due to increased molecular weight and van der Waals interactions. For instance:
- 4-Isopropylphenol (a phenolic analog with an isopropyl group) has enhanced intermolecular hydrogen bonding due to its -OH group, leading to a higher boiling point than nonpolar analogs .
- 2:5-Dimethyl-2:5-dipropyltetrahydrofuran (a non-aromatic cyclic ether with branched substituents) has a boiling point of 186°C , which is lower than expected for aromatic compounds of similar molecular weight due to reduced π-system interactions.
1,5-Dimethyl-2,3-di(propan-2-yl)benzene lacks hydrogen-bonding groups, so its boiling point is likely governed by steric bulk and dispersion forces. It is expected to have a higher boiling point than simpler alkylbenzenes like toluene but lower than phenolic derivatives due to the absence of polar functional groups.
Solubility and Polarity
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () demonstrates moderate water solubility due to its amide and hydroxyl groups, which enable hydrogen bonding .
In contrast, 1,5-Dimethyl-2,3-di(propan-2-yl)benzene, being entirely hydrocarbon-based, is expected to exhibit low water solubility and higher miscibility with nonpolar solvents like hexane or toluene.
Steric Hindrance in Reactions
The isopropyl groups in 1,5-Dimethyl-2,3-di(propan-2-yl)benzene create significant steric hindrance, limiting its participation in electrophilic aromatic substitution (EAS) reactions. This contrasts with less hindered analogs like 3-methylbenzamide derivatives (), where substituents are smaller (methyl or hydroxyl groups), allowing easier functionalization .
Stability Under Oxidative Conditions
Compounds like 4-benzoquinone and cis-butenedioic acid () are oxidation products of substituted benzenes, indicating that electron-donating alkyl groups (e.g., methyl or isopropyl) enhance the stability of aromatic rings under oxidative conditions . However, the bulky isopropyl groups in 1,5-Dimethyl-2,3-di(propan-2-yl)benzene may slow degradation kinetics compared to linear alkyl substituents.
Data Table: Comparison of Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
